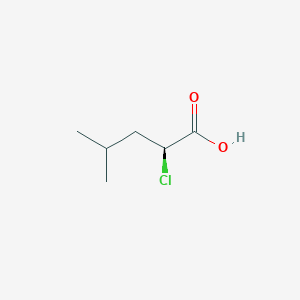

(S)-2-Chloro-4-methylvaleric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chloro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQBIPRPIHIKPW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28659-81-6 | |

| Record name | (S)-2-Chloro-4-methylvaleric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Chloro-4-methylvaleric acid discovery and history

An In-depth Technical Guide to (S)-2-Chloro-4-methylvaleric Acid: Discovery, Synthesis, and Application

Abstract

This compound, a chiral halogenated carboxylic acid, serves as a valuable stereospecific building block in modern organic synthesis. Its importance is primarily derived from its enantiomerically pure structure, which is essential for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the historical context of its synthesis, rooted in the foundational chemistry of amino acids, and explores the evolution of methodologies for its preparation. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and illustrate the logical flow of synthetic strategies. The discussion extends to the broader context of chiral α-chloro acids and their critical role as intermediates in the pharmaceutical industry, particularly highlighting their utility in creating enantiomerically pure drugs to enhance efficacy and minimize side effects[1].

Foundational Discovery: The Chiral Pool Approach

The discovery and initial synthesis of this compound are intrinsically linked to the "chiral pool" strategy—a synthetic approach that utilizes readily available, enantiomerically pure natural products as starting materials. The most direct and historically significant method for preparing this compound is the stereospecific diazotization of the naturally occurring amino acid, L-leucine ((2S)-2-amino-4-methylpentanoic acid).

This classical transformation, widely documented in organic chemistry, provides a reliable route to various (S)-2-chloroalkanoic acids. The reaction proceeds via the treatment of the amino acid with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl)[2][3].

Mechanism of Action: Diazotization-Substitution

The causality behind this stereospecific conversion rests on a two-stage mechanism:

-

Diazotization: The primary amine of L-leucine is converted into a diazonium salt. This is achieved by the in-situ formation of nitrous acid (HNO₂) from NaNO₂ and HCl. The nitrous acid then reacts with the amino group to form a highly unstable N-nitrosamine, which rearranges and eliminates water to yield the diazonium ion (-N₂⁺).

-

Nucleophilic Substitution: The diazonium group is an excellent leaving group (releasing neutral nitrogen gas, N₂). The chloride ions (Cl⁻) present in high concentration from the HCl solvent act as the nucleophile, attacking the α-carbon and displacing the nitrogen gas. Crucially, this Sₙ2-like reaction proceeds with overall retention of configuration at the chiral center, a well-established phenomenon for this specific transformation of α-amino acids[4].

This method remains a cornerstone for the laboratory-scale synthesis of (S)-2-chloroalkanoic acids due to its simplicity and the high enantiomeric purity of the starting material.

Figure 1: Synthetic pathway from L-Leucine to this compound via diazotization.

Evolution of Synthetic Strategies

While the chiral pool approach is effective, the demands of industrial-scale production and the need for structural analogues have driven the development of alternative synthetic routes. These methods primarily focus on creating the chiral center through asymmetric synthesis or resolving a racemic mixture.

Racemic Synthesis and Resolution

A common industrial strategy involves the non-stereoselective synthesis of the target molecule, followed by the separation of the desired enantiomer from the racemic mixture.

-

Racemic Synthesis: Racemic 2-chloro-4-methylvaleric acid can be prepared through methods like the direct α-chlorination of 4-methylvaleric acid or its corresponding acyl chloride[2]. These reactions typically involve radical or ionic mechanisms that do not discriminate between the two enantiotopic faces of the molecule, resulting in a 50:50 mixture of the (S) and (R) enantiomers.

-

Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers.[5][6]. In a typical process, the racemic acid is subjected to esterification with an alcohol in the presence of a lipase (e.g., from Candida antarctica). The enzyme selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. For instance, if the enzyme preferentially esterifies the (R)-enantiomer, the reaction can be stopped at approximately 50% conversion, leaving behind the unreacted this compound in high enantiomeric excess[7]. The resulting mixture of (S)-acid and (R)-ester can then be easily separated.

Figure 2: Workflow for enzymatic kinetic resolution of racemic 2-chloro-4-methylvaleric acid.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer without forming the unwanted one. For α-chlorocarboxylic acids, this can be achieved through several advanced methods:

-

Asymmetric Halogenation: This involves the reaction of an enolate or enol-equivalent of a 4-methylvaleric acid derivative with an electrophilic chlorine source in the presence of a chiral catalyst or auxiliary. The chiral entity directs the approach of the chlorinating agent to one face of the prochiral enolate, resulting in an enantiomerically enriched product.

-

Photoenzymatic Methods: Emerging research has demonstrated the potential of photoenzymatic strategies, where light and an engineered enzyme work in concert to perform challenging chemical transformations. For example, an "ene-reductase" enzyme can be used to catalyze the asymmetric hydroalkylation of an olefin with a chloro-amide precursor, yielding a chiral α-chloroamide that can be hydrolyzed to the corresponding acid with high enantioselectivity[8].

| Synthetic Strategy | Principle | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes a naturally occurring chiral starting material (L-Leucine). | High enantiomeric purity, well-established procedure. | Dependent on the availability and cost of the starting amino acid. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity, applicable to a wide range of substrates, scalable. | Theoretical maximum yield is 50% for the desired enantiomer, requires separation step. |

| Asymmetric Catalysis | A chiral catalyst or reagent directs the formation of one enantiomer. | High theoretical yield (up to 100%), atom-economical. | Catalyst development can be complex and costly, may require specialized conditions. |

Table 1: Comparison of Major Synthetic Strategies for this compound.

Application in Pharmaceutical Synthesis: The Case of Levocarnitine

Chiral α-chloroalkanoic acids and their derivatives are pivotal intermediates in the pharmaceutical industry. While this compound itself is a versatile building block, its structural cousins are central to the industrial production of critical drugs like Levocarnitine ((R)-Carnitine). Levocarnitine is an essential compound involved in fatty acid metabolism and is used to treat carnitine deficiency[9].

The industrial synthesis of Levocarnitine provides an authoritative example of the importance of stereoselective synthesis of related chiral chloro-compounds. A common and economically viable route starts with an achiral 4-carbon precursor, ethyl 4-chloro-3-oxobutanoate[10][11]. The key step is the asymmetric reduction of the ketone functionality to create the chiral hydroxyl group with the correct (R) configuration.

Workflow for Levocarnitine Synthesis:

-

Asymmetric Reduction: Ethyl 4-chloro-3-oxobutanoate is reduced using a chiral catalyst, often a Ruthenium-based complex with a chiral phosphine ligand (e.g., BINAP), under hydrogen pressure. This step sets the crucial stereocenter, yielding (R)-ethyl-4-chloro-3-hydroxybutanoate with high enantiomeric excess[11].

-

Amination: The resulting chiral chlorohydrin is then reacted with trimethylamine. The amine performs a nucleophilic substitution on the carbon bearing the chlorine atom, displacing it to form the quaternary ammonium salt.

-

Hydrolysis: The ester is hydrolyzed under basic or acidic conditions to yield the final product, Levocarnitine.

Figure 3: Industrial synthesis of Levocarnitine showcasing a key asymmetric reduction step.

This process highlights the power of asymmetric catalysis in converting simple, achiral molecules into complex, enantiomerically pure active pharmaceutical ingredients, a paradigm that also governs the synthesis and application of this compound and related compounds.

Detailed Experimental Protocol: Synthesis from L-Alanine (General Procedure)

The following protocol is a representative method for the synthesis of (S)-2-chloroalkanoic acids from an L-amino acid, adapted from established procedures[2]. This example uses L-alanine for simplicity but is directly applicable to L-leucine.

Objective: To synthesize (S)-2-Chloropropanoic acid from L-Alanine.

Materials:

-

L-Alanine (1.0 mol)

-

5 N Hydrochloric Acid (1300 mL)

-

Sodium Nitrite (1.6 mol)

-

Deionized Water

-

Ice/Sodium Chloride bath

-

4-L three-necked, round-bottomed flask

-

Mechanical stirrer, dropping funnel, thermometer, reflux condenser

Procedure:

-

Dissolution: In the 4-L flask, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.

-

Cooling: Cool the mixture to 0°C using an ice/sodium chloride bath. Efficient cooling and vigorous stirring are critical for the reaction's success.

-

Nitrite Addition: Prepare a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction flask via the dropping funnel over approximately 3-4 hours. The rate of addition must be controlled to maintain the internal reaction temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting amino acid. This can be done by taking an aliquot, derivatizing it (e.g., as a methyl ester N-trifluoroacetyl derivative), and analyzing by Gas-Liquid Phase Chromatography (GLPC)[2].

-

Workup: Once the reaction is complete, the aqueous solution containing the product is typically saturated with sodium chloride and extracted multiple times with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-chloropropanoic acid. Further purification can be achieved by vacuum distillation.

Self-Validation and Causality: Maintaining a low temperature (<5°C) is crucial to prevent the decomposition of nitrous acid and minimize side reactions. The slow, controlled addition of sodium nitrite ensures that the concentration of the highly reactive diazonium intermediate remains low, favoring the desired substitution reaction over elimination or rearrangement pathways. The use of GLPC for reaction monitoring provides a quantitative measure of conversion, ensuring the reaction is driven to completion for optimal yield.

Conclusion

This compound represents a classic example of a valuable chiral building block whose synthetic origins lie in the rich chemistry of natural amino acids. The foundational diazotization method, while still relevant, has been complemented by more flexible and scalable industrial strategies such as enzymatic resolution and asymmetric synthesis. The principles governing its synthesis are mirrored in the production of other critical pharmaceutical intermediates, underscoring the central role of stereochemistry in modern drug development. As synthetic methodologies continue to advance, the efficient and selective production of such chiral molecules will remain a key focus for researchers and scientists in both academia and industry.

References

- 1. This compound [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]

- 6. Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]

- 11. CN104030934A - Preparation method of L-carnitine compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biosynthesis of (S)-2-Chloro-4-methylvaleric acid: A Proposed Pathway and Methodological Framework

Abstract

(S)-2-Chloro-4-methylvaleric acid is a chiral organohalogen compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. While its chemical synthesis is established, its natural biosynthetic pathway remains uncharacterized. This technical guide proposes a plausible biosynthetic route to this compound, leveraging known metabolic pathways and the diverse catalytic capabilities of halogenase enzymes. We provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothetical pathway. This includes the identification of candidate enzymes, detailed protocols for their heterologous expression and purification, in vitro reconstitution of the proposed enzymatic steps, and robust analytical methodologies for product verification and stereochemical analysis. This guide is intended to serve as a foundational resource to stimulate and direct future research into the biosynthesis of this and other halogenated aliphatic carboxylic acids.

Introduction: The Enigma of Halogenated Aliphatic Acids

Organohalogen compounds are a diverse class of molecules with profound impacts on biological activity, often enhancing the efficacy and metabolic stability of parent compounds.[1][2] Consequently, a significant portion of pharmaceuticals and agrochemicals incorporate halogen atoms.[3] Nature has evolved a sophisticated enzymatic machinery, primarily in microorganisms, to produce over 5,000 halogenated natural products.[4] The enzymes responsible, known as halogenases, catalyze the regio- and stereoselective incorporation of halogen atoms into a vast array of chemical scaffolds.[4][5]

This compound, also known as (S)-2-Chloro-4-methylpentanoic acid, is a chiral building block whose biological origin is currently unknown.[6][7] Its structure suggests a biosynthetic relationship with the essential amino acid L-leucine.[8] This guide delineates a hypothetical biosynthetic pathway from L-leucine to this compound. We will first outline the proposed biochemical transformations and then provide a detailed experimental roadmap for the validation of this pathway, grounded in established methodologies for enzyme characterization and metabolic pathway elucidation.

A Plausible Biosynthetic Pathway

We propose a two-stage biosynthetic pathway commencing from the primary metabolite L-leucine. The initial stage involves the conversion of L-leucine to 4-methylvaleric acid, followed by a stereoselective chlorination at the α-carbon (C2) position.

Stage 1: Formation of the Carboxylic Acid Precursor from L-Leucine

The biosynthesis of L-leucine from pyruvate is a well-characterized seven-step pathway in many microorganisms.[9] The conversion of L-leucine to the precursor 4-methylvaleric acid can be envisioned through a sequence of deamination and subsequent reduction steps. A likely intermediate is α-ketoisocaproate, which is formed from L-leucine via the action of a branched-chain amino acid aminotransferase.[8] This α-keto acid can then be oxidatively decarboxylated to isovaleryl-CoA, a common step in leucine catabolism.[8] Subsequent thioesterase activity would yield 4-methylvaleric acid. Alternatively, a carboxylic acid reductase (CAR) could potentially reduce the carboxylate of α-ketoisocaproate to an aldehyde, which is then further reduced to an alcohol and subsequently oxidized to the carboxylic acid, although this is a more complex route.[10]

Stage 2: Stereoselective α-Chlorination

The key transformation is the stereoselective chlorination of 4-methylvaleric acid at the C2 position to yield the (S)-enantiomer. The direct halogenation of an unactivated aliphatic C-H bond is an energetically challenging reaction that requires a powerful enzymatic catalyst.[6] Non-heme iron/α-ketoglutarate (αKG)-dependent halogenases are prime candidates for this reaction, as they are known to catalyze the chlorination of unactivated carbon centers in a variety of substrates, including amino acids and fatty acyl moieties.[1][11] These enzymes utilize a radical-based mechanism to achieve this difficult transformation.[6]

The proposed mechanism involves the binding of 4-methylvaleric acid (or a carrier protein-tethered derivative) to the active site of a non-heme iron halogenase. The enzyme would then abstract a hydrogen atom from the C2 position, followed by a rebound of the resulting substrate radical with a chlorine atom coordinated to the iron center, yielding this compound. The stereoselectivity of the product would be dictated by the precise positioning of the substrate within the enzyme's chiral active site.[11]

Experimental Framework for Pathway Validation

The validation of the proposed pathway requires a multi-faceted approach, combining bioinformatics, molecular biology, protein biochemistry, and analytical chemistry.

Identification and Cloning of Candidate Halogenase Genes

The first step is to identify candidate non-heme iron halogenase genes from microbial genomes. This can be achieved through bioinformatics approaches:

-

Homology Searching: Use the amino acid sequences of known non-heme iron halogenases that act on aliphatic substrates (e.g., HctB, BesD) as queries in BLAST searches against public and proprietary genomic databases.[1][12]

-

Genome Mining: Look for gene clusters that contain a putative halogenase gene alongside genes for enzymes involved in leucine metabolism.

Once candidate genes are identified, they should be amplified from the source organism's genomic DNA via PCR and cloned into a suitable expression vector, such as pET28a, for heterologous expression in E. coli.[4]

Heterologous Expression and Purification of Candidate Halogenases

A robust protocol for obtaining pure, active enzyme is crucial for in vitro studies.

Protocol 1: Expression and Purification of His-tagged Halogenase

-

Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the candidate halogenase gene.

-

Culture Growth: Grow a 1.5 L culture in LB medium containing the appropriate antibiotic (e.g., kanamycin 60 mg/L) at 37°C until the OD600 reaches 0.5-0.6.[4]

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding 0.1-0.5 mM IPTG. Incubate for a further 16-20 hours.[4]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4 pH 7.4, 300 mM NaCl, 10 mM imidazole). Lyse the cells using a French press or sonication.[4]

-

Clarification: Remove cell debris by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged halogenase with a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE. The expected yield should be in the range of 5-25 mg of pure protein per liter of culture.[4]

In Vitro Reconstitution and Activity Assay

The activity of the purified halogenase candidate will be tested in an in vitro assay.

Protocol 2: In Vitro Halogenase Activity Assay

-

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

50 mM HEPES buffer, pH 7.5

-

1 mM 4-methylvaleric acid (substrate)

-

2 mM α-ketoglutarate

-

1 mM Ascorbate

-

100 µM (NH4)2Fe(SO4)2

-

10 mM NaCl

-

5-10 µM purified halogenase

-

-

Incubation: Incubate the reaction mixture at 25-30°C for 4-16 hours with gentle shaking.

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol or by acidifying with formic acid to a final concentration of 1%.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

Table 1: Key Parameters for Halogenase Activity Assay

| Component | Concentration | Purpose |

| HEPES Buffer | 50 mM, pH 7.5 | Maintain optimal pH |

| 4-methylvaleric acid | 1 mM | Substrate |

| α-ketoglutarate | 2 mM | Co-substrate |

| Ascorbate | 1 mM | Reducing agent to keep Fe(II) |

| (NH4)2Fe(SO4)2 | 100 µM | Iron cofactor |

| NaCl | 10 mM | Chloride source |

| Purified Enzyme | 5-10 µM | Catalyst |

Analytical Verification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of the reaction product.

Protocol 3: LC-MS/MS Analysis of 2-Chloro-4-methylvaleric acid

-

Chromatography: Separate the reaction components using a reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 HPH-C18) with a gradient of water and methanol, both containing 0.1% formic acid.[13]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Monitor for the product using Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]- of 2-Chloro-4-methylvaleric acid (m/z 149.0). A characteristic product ion would result from the loss of HCl (m/z 113.0) or other fragmentation pathways. The characteristic isotopic pattern of chlorine (35Cl:37Cl ratio of approximately 3:1) should be observed for the precursor and any chlorine-containing fragment ions.

-

Quantification: Generate a standard curve using a commercially available standard of this compound to quantify the amount of product formed.

Chiral Analysis

To confirm the production of the (S)-enantiomer, a chiral separation method is required.

Protocol 4: Chiral HPLC Analysis

-

Derivatization (if necessary): The carboxylic acid may need to be derivatized to an amide or ester to improve separation on certain chiral columns.

-

Chiral Chromatography: Employ a chiral HPLC column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., a mixture of hexane and alcohol) to separate the (S) and (R) enantiomers.[14]

-

Detection and Comparison: Detect the separated enantiomers by UV absorbance. Compare the retention time of the enzymatic product with that of authentic (S) and (R) standards to determine the stereochemistry of the biosynthesized molecule.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet elucidated, is likely to proceed via the modification of the L-leucine metabolic pathway by a stereoselective halogenase. This guide provides a robust, scientifically grounded hypothesis and a comprehensive experimental framework to test it. The successful identification and characterization of an enzyme capable of α-chlorinating 4-methylvaleric acid would not only illuminate a novel biosynthetic pathway but also provide a valuable biocatalyst for the green synthesis of chiral halogenated compounds. Future work could involve enzyme engineering to alter the substrate scope or improve the catalytic efficiency of the identified halogenase, further expanding the biocatalytic toolbox for synthetic chemistry.

References

- 1. More than just a halogenase: modification of fatty acyl moieties by a trifunctional metal enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Flavin-Dependent Halogenase Reactivity via Substrate Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

- 7. A High-Throughput Fluorescence Assay to Determine the Activity of Tryptophan Halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. chemrxiv.org [chemrxiv.org]

- 10. d-nb.info [d-nb.info]

- 11. chemrxiv.org [chemrxiv.org]

- 12. β-Ethynylserine - Wikipedia [en.wikipedia.org]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

physical properties of (S)-2-Chloro-4-methylvaleric acid

An In-depth Technical Guide to the Physical Properties of (S)-2-Chloro-4-methylvaleric Acid

Authored by a Senior Application Scientist

This document provides a detailed examination of the physical and chemical properties of this compound, a significant chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core data with the underlying scientific principles governing its behavior and measurement.

Introduction and Strategic Importance

This compound, also known by its IUPAC name (2S)-2-chloro-4-methylpentanoic acid, is a halogenated derivative of valeric acid.[1][2] Its importance in the pharmaceutical and fine chemical industries stems from the chiral center at the C2 position. This specific stereoisomer serves as a valuable intermediate for the asymmetric synthesis of complex target molecules, where precise stereochemical control is paramount for achieving desired biological activity and minimizing off-target effects. Understanding its physical properties is not merely an academic exercise; it is fundamental to its practical application in process development, purification, and formulation.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized below. These values are critical for predicting its behavior in various solvents, thermal conditions, and reaction environments.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-chloro-4-methylpentanoic acid | [1][2] |

| CAS Number | 28659-81-6 | [1][3][4][5] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3][4][5] |

| Molecular Weight | 150.60 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [6] |

| Boiling Point | 228.0 ± 13.0 °C at 760 mmHg; 126 °C (at reduced pressure) | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 91.7 ± 19.8 °C | [3] |

| Purity (Typical) | >97.0% | |

| InChIKey | CBQBIPRPIHIKPW-YFKPBYRVSA-N | [1][2][7] |

| Canonical SMILES | CC(C)CC(C(=O)O)Cl | [2][5] |

In-Depth Analysis of Key Properties

Stereochemistry and Molecular Structure

The defining feature of this molecule is its chirality. The "(S)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral carbon (C2), which bears the chlorine atom. This stereochemical purity is crucial, as the corresponding (R)-enantiomer may exhibit different or even undesirable biological activity in a final drug product. The structural integrity and enantiomeric purity are typically confirmed using chiral chromatography and polarimetry.

Thermal Properties: Boiling and Flash Points

The boiling point of approximately 228 °C at atmospheric pressure indicates moderate volatility for a molecule of its mass.[3] However, the presence of the carboxylic acid group suggests that prolonged heating at this temperature could lead to decomposition or side reactions like decarboxylation. Therefore, in a laboratory or industrial setting, purification is almost always performed via vacuum distillation. The reported boiling point of 126 °C is indicative of such a procedure, though the exact pressure is not specified.[2]

The flash point of ~92 °C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[3] This classifies it as a combustible liquid, necessitating appropriate storage and handling procedures away from ignition sources.[8]

Solubility Profile

While quantitative solubility data is not extensively published, the molecular structure allows for reliable predictions. The molecule possesses both a polar carboxylic acid head and a nonpolar isobutyl tail.

-

Polar Solvents: The carboxylic acid group can engage in hydrogen bonding, suggesting some solubility in polar protic solvents like water, although this will be limited by the six-carbon backbone. Its acidity (pKa not reported, but expected to be lower than isovaleric acid due to the inductive effect of chlorine) means it will be highly soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃) through deprotonation to form the carboxylate salt.

-

Organic Solvents: It is expected to be freely soluble in a wide range of organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and alcohols (methanol, ethanol), owing to its organic character.

Experimental Determination of Physical Properties

To ensure data integrity, the physical properties of a compound like this compound must be determined using validated experimental protocols.

Protocol: Boiling Point Determination via Vacuum Distillation

This method is chosen to prevent thermal degradation at atmospheric boiling points.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Charging: Place the this compound sample (e.g., 10 mL) and a magnetic stir bar into the distillation flask.

-

Vacuum Application: Gradually apply vacuum using a vacuum pump, protected by a cold trap. Monitor the pressure with a manometer. Aim for a stable pressure (e.g., 10 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Data Recording: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This is the boiling point at the recorded pressure.

-

Correction: If necessary, use a nomograph to correlate the observed boiling point at reduced pressure to the boiling point at atmospheric pressure.

Workflow Diagram:

Caption: Workflow for Boiling Point Determination.

Protocol: Density Measurement Using a Pycnometer

This gravimetric method provides high accuracy for liquid density.

Methodology:

-

Calibration: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty, dry pycnometer (m₁).

-

Reference Measurement: Fill the pycnometer with deionized water at a known, constant temperature (e.g., 20 °C). Weigh the filled pycnometer (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample at the same constant temperature.

-

Final Weighing: Weigh the pycnometer filled with the sample (m₃).

-

Calculation: The density (ρ) is calculated as: ρ_sample = (m₃ - m₁) / ((m₂ - m₁) / ρ_water).

Workflow Diagram:

Caption: Gravimetric Density Determination Workflow.

Protocol: Structural Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (~0.6 mL), typically Chloroform-d (CDCl₃), in a clean NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and splitting patterns (multiplicity) to confirm the expected structure of this compound. The spectrum is expected to show characteristic signals for the methine proton at C2, the methylene protons at C3, the methine at C4, and the diastereotopic methyl groups at C5.[7]

Workflow Diagram:

References

- 1. This compound | C6H11ClO2 | CID 12732683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | CAS#:28659-81-6 | Chemsrc [chemsrc.com]

- 4. sciedco.ca [sciedco.ca]

- 5. 28659-81-6|(S)-2-Chloro-4-methylpentanoic acid|BLD Pharm [bldpharm.com]

- 6. This compound | 28659-81-6 | TCI Deutschland GmbH [tcichemicals.com]

- 7. (S)-2-CHLORO-4-METHYL-N-VALERIC ACID(28659-81-6) 1H NMR [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data of (S)-2-Chloro-4-methylvaleric Acid: An In-depth Technical Guide

Introduction

(S)-2-Chloro-4-methylvaleric acid, also known as (S)-2-chloro-4-methylpentanoic acid, is a chiral halogenated carboxylic acid.[1] Its stereospecific nature makes it a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2][3] The precise three-dimensional arrangement of its atoms is crucial for its biological activity and its effectiveness as an intermediate in the synthesis of enantiomerically pure drugs.[2] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic applications.

This guide will delve into the analysis of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section will provide a detailed experimental protocol, a summary of the key data, an in-depth interpretation of the spectra, and the scientific rationale behind the observed spectroscopic features.

Molecular Structure and Chirality

This compound possesses a single chiral center at the C2 carbon, the carbon atom to which the chlorine atom is attached. This chirality gives rise to two enantiomers, the (S) and (R) forms. The specific spatial arrangement of the substituents around this stereocenter dictates the molecule's interaction with other chiral molecules, a fundamental principle in drug-receptor binding and stereoselective synthesis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~10.8 | Broad Singlet | 1H | -COOH |

| B | ~4.35 | Doublet of Doublets (dd) | 1H | H-2 |

| C | ~1.88 | Multiplet | 2H | H-3 |

| D | ~0.98 | Doublet | 3H | -CH₃ |

| E | ~0.95 | Doublet | 3H | -CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

-

Carboxylic Acid Proton (A): The highly deshielded proton of the carboxylic acid group appears as a broad singlet around 10.8 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Alpha-Proton (B): The proton on the chiral center (C2) resonates at approximately 4.35 ppm. The downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing chlorine atom and the carbonyl group. This signal appears as a doublet of doublets due to coupling with the two diastereotopic protons on C3.

-

Beta-Protons (C): The two protons on the C3 carbon are diastereotopic due to the adjacent chiral center. They appear as a complex multiplet around 1.88 ppm, resulting from coupling with the alpha-proton (H-2) and the gamma-proton (H-4).

-

Methyl Protons (D and E): The two methyl groups attached to C4 are also diastereotopic and thus magnetically non-equivalent. This results in two distinct doublet signals at approximately 0.98 ppm and 0.95 ppm, each integrating to three protons. The splitting into doublets is due to coupling with the single proton on C4.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) is typically required compared to ¹H NMR.

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is used.

-

Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Spectral Width: A spectral width of around 200-220 ppm is standard.

-

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-Cl | ~58 |

| -CH₂- | ~40 |

| -CH- | ~25 |

| -CH₃ | ~22, ~23 |

Note: These are predicted values and may differ from experimental data.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

-

Carbonyl Carbon (C1): The carbon of the carboxylic acid group is the most deshielded, appearing at the downfield end of the spectrum, around 175 ppm.

-

Alpha-Carbon (C2): The carbon atom bonded to the chlorine atom (the chiral center) is expected to resonate around 58 ppm. The electronegative chlorine atom causes a significant downfield shift.

-

Beta-Carbon (C3): The methylene carbon adjacent to the chiral center is predicted to appear at approximately 40 ppm.

-

Gamma-Carbon (C4): The methine carbon of the isobutyl group is expected around 25 ppm.

-

Methyl Carbons (C5 and C6): The two methyl carbons are diastereotopic and therefore chemically non-equivalent. They are predicted to have slightly different chemical shifts, around 22 and 23 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to obtain a good quality spectrum.

-

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (carboxylic acid) |

| ~1470 | Medium | C-H bend (aliphatic) |

| ~1250 | Medium | C-O stretch |

| ~750 | Medium-Strong | C-Cl stretch |

Interpretation of the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch: The absorptions around 2960 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the isobutyl group.

-

C=O Stretch: A strong, sharp absorption peak at approximately 1715 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-O Stretch and O-H Bend: The fingerprint region contains various bands, including the C-O stretching vibration around 1250 cm⁻¹ and O-H bending vibrations.

-

C-Cl Stretch: The absorption due to the C-Cl stretching vibration is expected in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electron Ionization (EI) is a common method for small molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-200).

Mass Spectrometry Data Summary

-

Molecular Ion (M⁺): m/z = 150 (and a smaller M+2 peak at m/z = 152 due to the ³⁷Cl isotope).

-

Major Fragments (m/z): 115, 99, 73, 57, 43.

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides valuable information for confirming its molecular weight and elucidating its structure.

-

Molecular Ion Peak: The presence of a molecular ion peak at m/z 150 confirms the molecular weight of the compound (C₆H₁₁ClO₂). The characteristic isotopic pattern of chlorine, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, is a key diagnostic feature for a monochlorinated compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways include:

-

Loss of Chlorine: A peak at m/z 115 ([M-Cl]⁺) results from the cleavage of the C-Cl bond.

-

Loss of Carboxyl Group: A peak at m/z 105 ([M-COOH]⁺) can be observed.

-

McLafferty Rearrangement: Carboxylic acids can undergo McLafferty rearrangement, which could lead to various fragment ions.

-

Alpha-Cleavage: Cleavage of the bond between C2 and C3 can lead to fragments.

-

Fragments from the Isobutyl Group: Peaks at m/z 57 ([C₄H₉]⁺) and 43 ([C₃H₇]⁺) are characteristic of the isobutyl group.

-

Caption: Plausible fragmentation pathways in the mass spectrum.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[2] Its defined stereochemistry is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

One notable application is in the synthesis of protease inhibitors, a class of antiviral drugs used to treat HIV/AIDS.[4] For instance, it is a potential precursor for the synthesis of the side chain of Lopinavir, an HIV protease inhibitor.[5][6][7][8][9] The specific (S)-configuration of the chloro-acid is critical for achieving the desired stereochemistry in the final drug molecule, which is essential for its binding to the active site of the viral protease.

Conclusion

The spectroscopic data of this compound provides a comprehensive fingerprint for its identification and characterization. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the electronic environment of each atom, confirming the connectivity and stereochemistry. IR spectroscopy identifies the key functional groups, namely the carboxylic acid and the carbon-chlorine bond. Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. A thorough understanding of these spectroscopic techniques and their application to this chiral building block is indispensable for researchers and professionals in the field of drug discovery and development, ensuring the synthesis of enantiomerically pure and effective pharmaceutical agents.

References

- 1. This compound | C6H11ClO2 | CID 12732683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 28659-81-6|(S)-2-Chloro-4-methylpentanoic acid|BLD Pharm [bldpharm.com]

- 4. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2006100552A1 - Processes for the preparation of lopinavir and its intermediate - (s)-tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2h)-pyrimidineacetic acid - Google Patents [patents.google.com]

- 8. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]

- 9. Kaletra | C74H96N10O10S2 | CID 11979606 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Chloro-4-methylvaleric acid CAS number 28659-81-6

An In-Depth Technical Guide to (S)-2-Chloro-4-methylvaleric acid (CAS: 28659-81-6)

Executive Summary

This compound is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its importance lies in its role as a key building block, or synthon, for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C-2 position makes it a valuable precursor for creating enantiomerically pure drugs, where specific stereoisomers are responsible for the desired therapeutic activity. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, primary applications in drug development, and essential safety and handling procedures.

Introduction and Significance

This compound, also known as (S)-2-Chloro-4-methylpentanoic acid[1][2], is a derivative of the amino acid L-leucine. Its structure incorporates a chlorine atom at the alpha-position to the carboxyl group, a critical functional handle for nucleophilic substitution reactions. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center, which is paramount for its utility in stereoselective synthesis.

The primary driver for the industrial and research interest in this compound is its application as a key intermediate in the synthesis of pharmaceuticals[3]. Chiral molecules are fundamental to modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The use of pre-defined chiral building blocks like this compound is a cornerstone of efficient and economically viable asymmetric synthesis, ensuring the final API is produced with high enantiomeric purity. The presence of chlorine in pharmaceutical compounds is a well-established strategy to modulate factors like lipophilicity, metabolic stability, and binding affinity[4][5].

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.

| Property | Value | Source(s) |

| CAS Number | 28659-81-6 | [1][2][6] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2][6] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| IUPAC Name | (2S)-2-chloro-4-methylpentanoic acid | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | ~1.1 g/cm³ | [6][7] |

| Boiling Point | 228 °C at 760 mmHg | [6][7] |

| Flash Point | 91.7 °C | [6][7] |

| Refractive Index | ~1.451 | [6][7] |

| Solubility | Soluble in organic solvents such as dichloromethane, THF, and methanol. | Inferred from standard organic chemistry principles. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.8 (s, 1H, COOH), 4.35 (t, 1H, CHCl), 1.88 (m, 2H, CH₂), 0.95-0.98 (dd, 6H, 2xCH₃) | [8] |

Synthesis and Stereochemical Control

The synthesis of this compound with high enantiomeric purity is critical. A common and effective strategy is to start from a readily available, inexpensive chiral precursor, such as a natural amino acid.

Rationale for Synthetic Route Selection

The most logical and field-proven approach for synthesizing this compound is the stereospecific diazotization of L-leucine. This method is advantageous for several key reasons:

-

Chiral Pool Starting Material: L-leucine is a naturally occurring, enantiomerically pure, and cost-effective starting material.

-

Stereochemical Retention: The reaction of α-amino acids with nitrous acid in the presence of hydrochloric acid is known to proceed with retention of configuration at the α-carbon. This mechanism ensures the desired (S)-stereochemistry of the product directly from the (S)-stereochemistry of L-leucine.

-

Direct Conversion: This one-step conversion is efficient and avoids complex protection-deprotection sequences or the use of expensive chiral catalysts.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add L-leucine (1.0 eq). Add 6M Hydrochloric Acid (approx. 5.0 eq) and stir until all solids are dissolved.

-

Cooling: Immerse the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.5 eq) in deionized water. Add this solution dropwise via the dropping funnel to the stirred L-leucine solution, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until gas evolution ceases.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate[9].

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product[10].

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Caption: A standard workflow for the analytical characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show a characteristic triplet for the proton at the C-2 position (α-proton) around 4.35 ppm[8].

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z of 150.6) and provides an assessment of chemical purity by detecting volatile impurities[9].

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to determine the enantiomeric purity (enantiomeric excess, % ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for their quantification[11]. A high % ee (>98%) is typically required for pharmaceutical applications.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups, such as the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch (~1715 cm⁻¹).

Applications in Drug Development

The primary and most well-documented application of this compound and its derivatives is in the synthesis of Valsartan[12][13]. Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure[12][13].

In the synthesis of Valsartan, the (S)-valine moiety is essential for the drug's binding to the AT1 receptor. The synthetic route often involves the N-alkylation of an L-valine ester derivative with a brominated biphenyl intermediate. While some routes use L-valine ester directly, related chiral synthons like this compound can serve as potent electrophilic building blocks for constructing the C-N bond under different reaction conditions, offering flexibility in process development.

Caption: Role of the chiral valeric acid moiety in the synthesis of Valsartan.

Safety, Handling, and Storage

This compound is a corrosive and irritating chemical that requires careful handling.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[14][15][16].

-

Handling Precautions: Avoid breathing vapors or mist. Do not allow the substance to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling[14][15].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a designated corrosives area, away from incompatible materials such as strong bases and strong oxidizing agents[14].

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of contents/container to an approved waste disposal plant[15][16].

References

- 1. This compound | C6H11ClO2 | CID 12732683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound [myskinrecipes.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | CAS#:28659-81-6 | Chemsrc [chemsrc.com]

- 8. (S)-2-CHLORO-4-METHYL-N-VALERIC ACID(28659-81-6) 1H NMR spectrum [chemicalbook.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]

- 13. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

chemical structure and stereochemistry of (S)-2-Chloro-4-methylvaleric acid

An In-depth Technical Guide to (S)-2-Chloro-4-methylvaleric acid

Introduction

This compound, a chiral α-chloro carboxylic acid, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structural features—a single stereocenter at the α-carbon, a reactive chloro substituent, and a carboxylic acid moiety—make it a versatile synthon for constructing complex, enantiomerically pure molecules. The precise three-dimensional arrangement defined by its (S)-configuration is of paramount importance, as biological systems often exhibit high stereoselectivity. Consequently, the ability to synthesize and characterize this specific enantiomer is crucial for the development of targeted therapeutics and other specialized chemical agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, analytical characterization, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the starting point for any technical application. This compound is systematically named according to IUPAC nomenclature to avoid ambiguity.

| Property | Value | Source |

| IUPAC Name | (2S)-2-chloro-4-methylpentanoic acid | [1][2] |

| Synonyms | (S)-2-Chloro-4-methylpentanoic Acid | [1][2] |

| CAS Number | 28659-81-6 | [1][2] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 228.0±13.0 °C at 760 mmHg | [3] |

| Density | 1.1±0.1 g/cm³ | [3] |

Molecular Structure Visualization

The two-dimensional structure highlights the key functional groups and the chiral center responsible for its stereochemical properties.

Caption: 2D structure of this compound with key groups highlighted.

Stereochemistry: The (S)-Configuration

The biological and chemical functionality of this molecule is critically dependent on the specific arrangement of atoms around the C2 carbon, its sole stereocenter. The designation '(S)' is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assigning Priorities: The four groups attached to the chiral carbon (C2) are ranked by atomic number:

-

Priority 1: -Cl (Chlorine, Z=17)

-

Priority 2: -COOH (The carbon is bonded to two oxygen atoms)

-

Priority 3: -CH₂CH(CH₃)₂ (Isobutyl group)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Determining Configuration: By orienting the molecule so that the lowest priority group (-H) points away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the (S)-configuration, from the Latin sinister for left.

The importance of stereoisomerism cannot be overstated, particularly in pharmacology, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic.[4] Therefore, stereoselective synthesis is not merely an academic exercise but a necessity for producing safe and effective active pharmaceutical ingredients (APIs).

Stereoselective Synthesis

Achieving high enantiomeric purity is the primary goal in the synthesis of this compound. The most reliable and common strategy involves starting from a readily available, enantiopure precursor that shares the required carbon skeleton and stereochemistry. (S)-Leucine is an ideal starting material.

Protocol: Synthesis from (S)-Leucine

This transformation is a classic example of a stereospecific reaction where the configuration of the starting material dictates the configuration of the product. The conversion of the amino group to a chloro group proceeds with retention of configuration.

Step-by-Step Methodology:

-

Diazotization: (S)-Leucine is dissolved in an aqueous acidic medium (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled leucine solution with vigorous stirring. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt intermediate. This reaction converts the primary amine (-NH₂) into a diazonium group (-N₂⁺).

-

Nucleophilic Substitution (Chlorination): The diazonium group is an excellent leaving group (it departs as N₂ gas). In the presence of chloride ions (from the HCl solvent), it is displaced by a chloride nucleophile. This substitution occurs at the α-carbon.

-

Work-up and Purification: After the reaction is complete (indicated by the cessation of nitrogen gas evolution), the aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (like Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product with high chemical and enantiomeric purity.[5]

Synthetic Workflow Diagram

Caption: Stereoselective synthesis of this compound from (S)-Leucine.

Spectroscopic Analysis and Characterization

Confirming the chemical structure and assessing the enantiomeric purity are critical quality control steps. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.[4][6]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation & proton environment | - A broad singlet for the carboxylic acid proton (>10 ppm).- A triplet/doublet of doublets for the α-proton (-CHCl) around 4.3-4.4 ppm.- Multiplets for the -CH₂- and -CH- protons of the isobutyl group.- Two distinct doublets for the diastereotopic methyl protons of the isobutyl group (~0.9-1.0 ppm).[7] |

| ¹³C NMR | Carbon skeleton confirmation | - Carbonyl carbon (~170-175 ppm).- α-Carbon (-CHCl) signal.- Signals corresponding to the isobutyl group carbons. |

| Mass Spec. | Molecular weight confirmation | - Molecular ion peak [M]+ at m/z 150/152 (due to ³⁵Cl/³⁷Cl isotopes).- Characteristic fragmentation pattern (e.g., loss of Cl, COOH). |

| IR Spec. | Functional group identification | - Broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid).- Sharp C=O stretch around 1710 cm⁻¹.- C-Cl stretch around 600-800 cm⁻¹. |

| Chiral HPLC | Enantiomeric purity (ee%) | - Separation of (S) and (R) enantiomers using a chiral stationary phase, allowing for quantification of each. |

| Polarimetry | Confirmation of chirality | - Measurement of specific rotation [α]D. The sign (+ or -) and magnitude confirm the presence of a single enantiomer, though the value is condition-dependent. |

Analytical Workflow for Quality Control

Caption: Integrated analytical workflow for the characterization of the target molecule.

Applications in Research and Drug Development

The utility of this compound stems from the reactivity of the α-chloro group, which is a competent leaving group for Sₙ2 reactions. This allows for the stereospecific introduction of a wide range of nucleophiles (e.g., amines, thiols, azides) at the chiral center, typically with inversion of configuration.

Key Roles:

-

Chiral Synthon: It serves as a precursor for synthesizing other chiral molecules, including α-amino acids, α-hydroxy acids, and α-azido acids, which are common motifs in pharmaceutical compounds.

-

Fragment in Drug Discovery: The isobutyl moiety is a key feature of the amino acid leucine and is often used in drug design to interact with hydrophobic pockets in target proteins. This building block allows for the incorporation of this feature with defined stereochemistry.

-

Importance of Halogenation: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market.[8][9] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making halogenated building blocks like this one highly valuable.[8][9]

Safety and Handling

This compound is classified as a corrosive and irritant. According to GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Handling: Should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a cool, dark, and dry place, preferably below 15°C.

References

- 1. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | C6H11ClO2 | CID 12732683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:28659-81-6 | Chemsrc [chemsrc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. (S)-2-CHLORO-4-METHYL-N-VALERIC ACID(28659-81-6) 1H NMR spectrum [chemicalbook.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Chloroalkanoic Acids

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the application of quantum chemical calculations to elucidate the physicochemical properties of 2-chloroalkanoic acids. These molecules, while structurally simple, present a fascinating interplay of conformational isomerism, inductive effects, and solvation phenomena that dictate their acidity and reactivity. Moving beyond a mere recitation of methods, this document delves into the causality behind computational choices, offering a robust, self-validating system for generating reliable in-silico data.

The Rationale: Why Model 2-Chloroalkanoic Acids?

2-Chloroalkanoic acids are not just academic curiosities; they are valuable chiral building blocks in organic synthesis and can exhibit specific biological activities.[1] Their acid dissociation constant (pKa), conformational preferences, and reactivity are critical parameters that influence their behavior in both synthetic and biological environments. For instance, the protonation state of the carboxylic acid group, governed by its pKa, is paramount for molecular properties like solubility, membrane permeability, and receptor binding affinity.[2][3]

Quantum chemical calculations provide a powerful, first-principles approach to dissect these properties, offering insights that can be difficult or time-consuming to obtain experimentally.[4][5] By accurately modeling the electronic structure, we can predict and rationalize trends in acidity, identify the most stable three-dimensional structures, and pinpoint sites of chemical reactivity.

Foundational Pillar I: Conformational Analysis

A molecule's properties are inextricably linked to its three-dimensional structure. For flexible molecules like 2-chloroalkanoic acids, a thorough conformational analysis is not an optional preliminary step but the bedrock upon which all subsequent calculations are built. The rotation around the C-C single bonds gives rise to multiple conformers, each with a distinct energy and geometry.[6] Failing to identify the global minimum energy conformer can lead to significant errors in calculated properties.

The Causality Behind the Workflow

Our approach is hierarchical, designed to efficiently navigate the potential energy surface without sacrificing accuracy. A multi-step process is employed because a high-level quantum mechanics (QM) scan of all possible dihedral angles is computationally prohibitive.

-

Initial Exploration (Molecular Mechanics): We begin with a fast, computationally inexpensive molecular mechanics (MM) method to perform a broad conformational search. This step rapidly identifies a set of plausible low-energy structures.[7]

-

Refinement (Low-Level DFT): The candidate structures from the MM search are then optimized using a cost-effective Density Functional Theory (DFT) method, such as B3LYP with a minimal basis set like 6-31G(d). This step refines the geometries and provides a better initial energy ranking.

-

High-Accuracy Optimization (High-Level DFT): Finally, the unique, low-energy conformers from the previous step are re-optimized using a higher level of theory. A functional like M06-2X is often recommended as it is well-suited for main-group chemistry.[8] The choice of basis set is critical; a Pople-style basis set like 6-311+G(d,p) or, for superior accuracy, a Dunning-type correlation-consistent basis set such as aug-cc-pVTZ should be used.[9] The inclusion of diffuse functions ('+' or 'aug-') is crucial for accurately describing the diffuse electron density of the carboxylate anion and for calculating properties like pKa.[10]

Protocol 1: Step-by-Step Conformational Search

-

Structure Generation: Build an initial 3D structure of the 2-chloroalkanoic acid (e.g., 2-chloropropanoic acid) in a molecular editor.

-

MM Conformational Scan: Perform a systematic scan of the key dihedral angles (e.g., O=C-C-Cl and C-C-C-H) using an MM force field (e.g., MMFF94).

-

Geometry Optimization (Low-Level): Optimize the geometries of all unique conformers identified in the MM scan at the B3LYP/6-31G(d) level of theory.

-

Frequency Analysis & Filtering: Perform a frequency calculation for each optimized structure to confirm it is a true minimum (i.e., has zero imaginary frequencies) and to obtain the Gibbs free energy. Discard duplicate structures and rank them by free energy.

-

High-Level Re-optimization: Re-optimize the lowest 3-5 unique conformers using the M06-2X/aug-cc-pVTZ level of theory.

-

Final Energy Calculation: Perform a final frequency calculation at the high level of theory to obtain the final, accurate Gibbs free energies and thermal corrections for each conformer. The conformer with the lowest Gibbs free energy is the global minimum.

Visualization: Conformational Analysis Workflow

Caption: Hierarchical workflow for identifying stable conformers.

Data Presentation: Relative Energies of 2-Chloropropanoic Acid Conformers

| Conformer | Dihedral Angle (O=C-C-Cl) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| I (Global Min.) | ~15° | 0.00 | 0.00 |

| II | ~125° | 1.25 | 1.18 |

| III | ~240° | 2.50 | 2.65 |

| Note: Data are hypothetical for illustrative purposes. |

Foundational Pillar II: Acidity (pKa) Prediction

The pKa is a macroscopic property reflecting a free energy difference in solution. Its direct calculation is complex, but it can be reliably determined using a thermodynamic cycle, often called a Born-Haber cycle.[11] This approach is powerful because it breaks the problem down into components that can be calculated with high accuracy using QM methods.[3][12]

The fundamental relationship is: pKa = ΔG°aq / (2.303 * RT) [13]

Where ΔG°aq is the Gibbs free energy of the acid dissociation reaction in water.

The Thermodynamic Cycle: A Validating System

The cycle dissects the aqueous dissociation into gas-phase energies and solvation free energies. An error of just 1.36 kcal/mol in the calculated ΔG°aq results in an error of one full pKa unit, underscoring the need for high accuracy.[12]

The key equation derived from the cycle is: ΔG°aq(HA) = ΔG°gas(HA) + ΔG°solv(A-) + ΔG°solv(H+) - ΔG°solv(HA)

To calculate this, we need:

-

ΔG°gas(HA): The gas-phase free energy of dissociation. This is calculated as Ggas(A-) + Ggas(H+) - Ggas(HA). The energies of the acid (HA) and its conjugate base (A-) are computed from high-level QM calculations (optimization and frequency) on their lowest energy conformers. The gas-phase free energy of the proton, Ggas(H+), is a known experimental value (-6.28 kcal/mol).[12]

-